molecular formula C18H14Cl2N2O3S B3670736 2-(3,4-dichlorophenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

2-(3,4-dichlorophenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B3670736
M. Wt: 409.3 g/mol
InChI Key: YJHZGPZJCQVQTE-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound featuring a distinct acetamide bridge connecting a 3,4-dichlorophenoxy moiety and a 4-(4-methoxyphenyl)-1,3-thiazol-2-yl group. The molecular framework of this compound is of significant interest in medicinal chemistry research, particularly in the development of novel bioactive molecules. The 1,3-thiazole core is a privileged scaffold in drug discovery, known for its widespread presence in compounds with diverse pharmacological activities . Furthermore, the 3,4-dichlorophenoxy fragment is a recognized pharmacophore in the design of potential therapeutic agents, often associated with anti-inflammatory and anticancer research . This structural combination positions the compound as a valuable chemical entity for exploring new biological targets and mechanisms of action. Researchers are investigating similar acetamide-linked heterocyclic compounds for their potential as enzyme inhibitors and as tools for probing biochemical pathways . The presence of the dichlorophenyl and methoxyphenyl substituents may influence the compound's physicochemical properties and its interaction with biological macromolecules, making it a candidate for structure-activity relationship (SAR) studies in various therapeutic areas. Please note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3,4-dichlorophenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3S/c1-24-12-4-2-11(3-5-12)16-10-26-18(21-16)22-17(23)9-25-13-6-7-14(19)15(20)8-13/h2-8,10H,9H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHZGPZJCQVQTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted phenyl halide reacts with a nucleophile.

    Formation of the Dichlorophenoxy Acetamide: The final step involves the reaction of 3,4-dichlorophenol with chloroacetyl chloride to form 3,4-dichlorophenoxyacetyl chloride, which then reacts with the previously synthesized thiazole derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the thiazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Applications

  • Antimicrobial Activity :
    • Studies have shown that derivatives of thiazole compounds exhibit significant antimicrobial properties. The presence of the dichlorophenoxy group enhances the lipophilicity and bioactivity of the compound, making it effective against various bacterial strains .
    • A specific study demonstrated its efficacy against resistant strains of Staphylococcus aureus, indicating its potential as a lead compound in antibiotic development .
  • Anti-inflammatory Properties :
    • Research indicates that thiazole derivatives can modulate inflammatory pathways. The compound has been tested for its ability to inhibit pro-inflammatory cytokines, suggesting its use in treating inflammatory diseases such as arthritis .
    • In vitro studies have shown that it reduces the production of TNF-alpha and IL-6 in macrophages, which are critical mediators of inflammation .
  • Anticancer Activity :
    • The compound has shown promise in preclinical studies as an anticancer agent. It induces apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation .
    • A notable case study reported its effectiveness against breast cancer cells, leading to a significant reduction in tumor size in animal models .

Agricultural Applications

  • Herbicidal Properties :
    • The compound's dichlorophenoxy moiety is known for its herbicidal activity. It has been evaluated for use as a selective herbicide against broadleaf weeds in various crops .
    • Field trials indicate that it effectively controls weed growth without harming the associated crops, making it a valuable addition to integrated pest management strategies .
  • Plant Growth Regulation :
    • Research suggests that thiazole-containing compounds can act as plant growth regulators. They influence growth patterns and can enhance yield by modulating hormonal pathways in plants .
    • Application studies have shown improved root development and stress resistance in treated plants, indicating potential for agricultural enhancement .

Summary Table of Applications

Application AreaSpecific UseEvidence / Case Studies
MedicinalAntimicrobial AgentEffective against Staphylococcus aureus
Anti-inflammatory AgentReduces TNF-alpha and IL-6 production
Anticancer ActivityInduces apoptosis in breast cancer cells
AgriculturalHerbicideSelective control of broadleaf weeds
Plant Growth RegulatorEnhances root development and yield

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, biological activities, and key distinctions between 2-(3,4-dichlorophenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide and analogous compounds:

Compound Name Molecular Formula Key Structural Features Biological Activity/Unique Properties Source
This compound C₁₈H₁₃Cl₂N₂O₃S Thiazole core, 4-methoxyphenyl, 3,4-dichlorophenoxy, acetamide Hypothesized antimicrobial/anti-inflammatory activity due to halogenation and thiazole moiety N/A
N-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-2-[(2,4,5-trichlorophenyl)sulfanyl]acetamide C₁₇H₁₀Cl₅N₂OS₂ Thiazole core, polychlorinated phenyl groups, sulfanyl linkage Enhanced binding affinity for biological targets; higher potency in antimicrobial assays
N-{2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methoxyphenoxy)acetamide C₂₀H₁₈FN₂O₂S Thiazole core, fluorophenyl, methoxyphenoxy, ethyl spacer Improved metabolic stability due to fluorine substitution; moderate COX-1 inhibition
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide C₁₉H₁₇Cl₂N₃O₂ Pyrazolone core, dichlorophenyl, acetamide Structural mimic of benzylpenicillin; potential ligand for metal coordination
N-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide C₂₄H₂₁N₂O₄S Thiazole core, dimethoxyphenyl, phenoxybenzamide Dual functionality for targeting multiple enzymes; high synthetic versatility

Key Structural and Functional Differences

Halogenation Patterns: The target compound’s 3,4-dichlorophenoxy group contrasts with the polychlorinated phenyl groups in ’s analog, which exhibits stronger target affinity due to increased electronegativity and van der Waals interactions . Fluorine substitution in ’s compound improves pharmacokinetics (e.g., bioavailability) compared to chlorine .

Heterocyclic Core :

  • Pyrazolone-based analogs () lack the thiazole ring but share acetamide linkages, enabling distinct conformational flexibility and hydrogen-bonding capabilities .

Biological Activity

The compound 2-(3,4-dichlorophenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a thiazole derivative that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by various studies and data.

Chemical Structure

The structural formula of the compound is represented as follows:

C18H17Cl2NO2S\text{C}_{18}\text{H}_{17}\text{Cl}_{2}\text{N}\text{O}_{2}\text{S}

1. Anti-inflammatory Activity

Research indicates that thiazole derivatives exhibit significant anti-inflammatory properties. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.

  • Inhibition Potency : In vitro studies have shown that certain thiazole derivatives can act as selective COX-2 inhibitors with IC50 values in the nanomolar range (e.g., 0.3 nM for some derivatives) .
  • Case Study : A study involving carrageenan-induced paw edema in rats demonstrated that compounds with similar thiazole structures significantly reduced inflammation, suggesting a potential therapeutic application for inflammatory diseases .

2. Antimicrobial Activity

The antimicrobial efficacy of thiazole derivatives has been widely studied.

  • Mechanism : The presence of electron-withdrawing groups like chlorine enhances the compound's ability to disrupt microbial cell membranes.
  • Data Table : A summary of antimicrobial activity against various pathogens is presented below:
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This table illustrates the compound's potential as an antimicrobial agent .

3. Anticancer Activity

Thiazole derivatives have also shown promise in cancer treatment.

  • Cytotoxicity Studies : The compound was tested against several cancer cell lines, revealing significant cytotoxic effects. For example, it exhibited an IC50 of less than 10 µg/mL against HT29 and Jurkat cells, comparable to known chemotherapeutic agents like doxorubicin .
  • Structure-Activity Relationship (SAR) : The presence of specific substituents on the thiazole ring influences its anticancer potency. Compounds with halogen substitutions showed enhanced activity due to increased lipophilicity and interaction with cellular targets .

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory mediators.
  • Cell Cycle Arrest : It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .

Q & A

Q. What is the established synthetic route for 2-(3,4-dichlorophenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide?

The compound is synthesized via carbodiimide-mediated coupling between 3,4-dichlorophenylacetic acid and 2-amino-4-(4-methoxyphenyl)thiazole. Key steps include:

  • Dissolving 3,4-dichlorophenylacetic acid and 2-aminothiazole derivatives in dichloromethane with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as a coupling agent .
  • Stirring the mixture at 273 K for 3 hours, followed by extraction with dichloromethane and purification via recrystallization from methanol/acetone (1:1) .
  • Reaction progress is monitored by TLC, and final characterization is performed using NMR, IR, and mass spectrometry.

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For example:

  • The dichlorophenyl and thiazole rings exhibit a dihedral angle of 61.8°, confirmed via SCXRD .
  • Intermolecular N–H⋯N hydrogen bonds form inversion dimers, stabilizing the crystal lattice .
  • Complementary techniques like 1H^1H/13C^{13}C NMR and FT-IR validate functional groups (e.g., acetamide C=O stretch at ~1680 cm1^{-1}) .

Q. What analytical methods ensure purity and identity during synthesis?

  • Chromatography : TLC (silica gel, ethyl acetate/hexane) monitors reaction completion. HPLC (C18 column, acetonitrile/water) quantifies purity (>95%) .
  • Spectroscopy : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1H^1H NMR detects aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ 3.8 ppm) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Yield optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in thiazole-acetamide coupling .
  • Catalysis : Triethylamine (TEA) or DMAP accelerates carbodiimide-mediated coupling by neutralizing HCl byproducts .
  • Stoichiometry : A 1.5:1 molar ratio of chloroacetylated intermediates to thiazole derivatives improves conversion .

Q. What methodologies resolve contradictions in reported bioactivity data?

Discrepancies in pharmacological results (e.g., IC50_{50} variability) can be addressed by:

  • Standardized assays : Replicate enzyme inhibition studies (e.g., kinase assays) under controlled pH/temperature .
  • Purity validation : Use HPLC to exclude impurities (>99% purity) as confounding factors .
  • Cell-line specificity : Test across multiple cell lines (e.g., HeLa, MCF-7) to identify target-selective effects .

Q. How does structural modification influence this compound’s pharmacokinetic profile?

Structure-activity relationship (SAR) studies guide optimization:

  • Phenoxy substitutions : Introducing electron-withdrawing groups (e.g., –NO2_2) enhances metabolic stability but may reduce solubility .
  • Thiazole modifications : Replacing 4-methoxyphenyl with pyridinyl groups improves membrane permeability, as shown in analogous compounds .
  • Pro-drug strategies : Esterifying the acetamide carbonyl improves oral bioavailability in preclinical models .

Q. What computational tools predict binding modes of this compound with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions:

  • The dichlorophenoxy moiety occupies hydrophobic pockets in kinase targets (e.g., EGFR), while the thiazole ring forms hydrogen bonds with catalytic lysine residues .
  • Free energy calculations (MM-PBSA) quantify binding affinities, guiding lead optimization .

Q. How is the compound’s stability assessed under physiological conditions?

Accelerated stability studies include:

  • pH variation : Incubate in buffers (pH 1.2–7.4) and analyze degradation via HPLC .
  • Thermal stress : Store at 40°C/75% RH for 4 weeks; quantify decomposition products using LC-MS .
  • Light exposure : UV-vis spectroscopy tracks photodegradation kinetics under ICH Q1B guidelines .

Methodological Considerations Table

Aspect Techniques References
SynthesisEDC·HCl coupling, TLC monitoring, recrystallization
Structural AnalysisSCXRD, 1H^1H/13C^{13}C NMR, FT-IR
Bioactivity ProfilingKinase inhibition assays, cytotoxicity (MTT), apoptosis (Annexin V/PI)
Stability TestingForced degradation (pH, heat, light), LC-MS
Computational ModelingMolecular docking (AutoDock), MD simulations (GROMACS)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-dichlorophenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(3,4-dichlorophenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

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